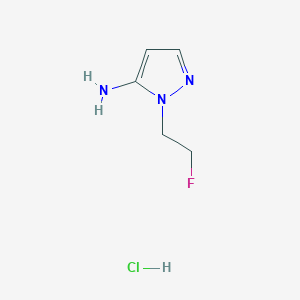

1-(2-Fluoroethyl)-1H-pyrazol-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluoroethyl)-1H-pyrazol-5-amine hydrochloride, also known as FEPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEPA is a pyrazole derivative that has shown promising results in various studies as an effective agent for the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Application in Organic Light-Emitting Diodes (OLEDs)

The compound 1-(2-Fluoroethyl)-1H-pyrazol-5-amine hydrochloride finds its application in the facile and regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines (PQ), which are crucial for organic light-emitting diodes (OLEDs). The synthesis process, which involves the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines, highlights the importance of fluorine-containing substituents in modifying the fluorescence intensity and adjusting the HOMO and LUMO levels of PQ compounds for OLED fabrication. This method provides an efficient alternative to non-regioselective procedures, offering high yields and selectivity for the desired isomer, facilitating the development of high-performance OLEDs (Szlachcic et al., 2017).

Fluorination in Organic Synthesis

Another significant application of 1-(2-Fluoroethyl)-1H-pyrazol-5-amine hydrochloride is in the field of organic synthesis, particularly in fluorination techniques. A notable process involves a sequential 1,4-addition/dearomative-fluorination transformation, where a range of nitroolefins and pyrazol-5-ones undergo transformation to yield fluorinated products. This method demonstrates the compound's role in introducing fluorine atoms into organic molecules, producing compounds with adjacent tertiary and α-fluoro quaternary stereocenters. Such fluorinated compounds are valuable in medicinal chemistry due to their improved biological activity and stability (Li et al., 2012).

Copper-Catalyzed Amination

In a copper-catalyzed amination process, 1-(2-Fluoroethyl)-1H-pyrazol-5-amine hydrochloride serves as a precursor for N-aryl and N-alkyl anthranilic acid derivatives. This method emphasizes the compound's utility in chemo- and regioselective cross-coupling reactions, leading to products with potential applications in fluorosensing and metal ion detection. The technique eliminates the need for acid protection and provides an efficient pathway to synthesize anthranilic acid derivatives with high yield, showcasing the compound's versatility in organic synthesis and sensor technology (Wolf et al., 2006).

The compound is also utilized in the development of fluoroalkyl amino reagents for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. This application is critical for the synthesis of fluorinated pyrazoles, which are important building blocks in medicinal and agricultural chemistry. The use of fluoroalkyl amino reagents derived from 1-(2-Fluoroethyl)-1H-pyrazol-5-amine hydrochloride facilitates the synthesis of various fluorinated organic compounds, enhancing their pharmacological properties and expanding the toolbox for drug discovery (Schmitt et al., 2017).

Propriétés

IUPAC Name |

2-(2-fluoroethyl)pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3.ClH/c6-2-4-9-5(7)1-3-8-9;/h1,3H,2,4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCFAEMPJCZUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCF)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoroethyl)-1H-pyrazol-5-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide](/img/structure/B2771264.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771265.png)

![Ethyl 2-[[5-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2771266.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2771277.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2771280.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2771283.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2771284.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)